4-Bromo-6-fluoro-1,3-benzoxazole
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Overview
Description
4-Bromo-6-fluoro-1,3-benzoxazole is a heterocyclic compound that belongs to the benzoxazole family It is characterized by the presence of bromine and fluorine atoms at the 4th and 6th positions, respectively, on the benzoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-6-fluoro-1,3-benzoxazole typically involves the reaction of 2-aminophenol with appropriate brominated and fluorinated reagents. One common method includes the use of 2-aminophenol and 4-bromo-6-fluorobenzaldehyde under acidic conditions to form the desired benzoxazole ring . The reaction is usually carried out in the presence of a catalyst such as zinc oxide (ZnO) and a solvent like dimethylformamide (DMF) at elevated temperatures (around 100°C) to achieve moderate yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the implementation of green chemistry principles, such as the use of eco-friendly solvents and catalysts, can make the industrial process more sustainable .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-6-fluoro-1,3-benzoxazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like DMF or DMSO at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoxazole derivatives, while oxidation and reduction reactions can produce oxides or reduced forms of the compound .
Scientific Research Applications
4-Bromo-6-fluoro-1,3-benzoxazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Bromo-6-fluoro-1,3-benzoxazole involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to inhibit the growth of bacteria and fungi by interfering with their cellular processes. Similarly, its anticancer activity could be due to its ability to induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
4-Bromo-6-fluoro-1,3-benzoxazole can be compared with other benzoxazole derivatives, such as:
- 4-Bromo-1,3-benzoxazole
- 6-Fluoro-1,3-benzoxazole
- 4-Chloro-6-fluoro-1,3-benzoxazole
Uniqueness
The presence of both bromine and fluorine atoms in this compound makes it unique compared to other benzoxazole derivatives. This dual substitution can enhance its chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
4-bromo-6-fluoro-1,3-benzoxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrFNO/c8-5-1-4(9)2-6-7(5)10-3-11-6/h1-3H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUMOCNVCZVQRDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1OC=N2)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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